molecular formula C9H11BrClN B13140155 4-Bromo-5-methylindolinehydrochloride

4-Bromo-5-methylindolinehydrochloride

Katalognummer: B13140155
Molekulargewicht: 248.55 g/mol
InChI-Schlüssel: RWHRTSLNRVVEDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-5-methylindolinehydrochloride is a chemical compound belonging to the indole family, characterized by the presence of a bromine atom at the fourth position and a methyl group at the fifth position on the indoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylindolinehydrochloride typically involves the bromination of 5-methylindoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-5-methylindolinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Bromo-5-methylindolinehydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Bromo-5-methylindolinehydrochloride involves its interaction with specific molecular targets. The bromine atom and the indoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Bromo-5-methylindolinehydrochloride is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H11BrClN

Molekulargewicht

248.55 g/mol

IUPAC-Name

4-bromo-5-methyl-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c1-6-2-3-8-7(9(6)10)4-5-11-8;/h2-3,11H,4-5H2,1H3;1H

InChI-Schlüssel

RWHRTSLNRVVEDX-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C2=C(C=C1)NCC2)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.